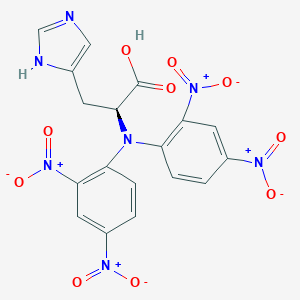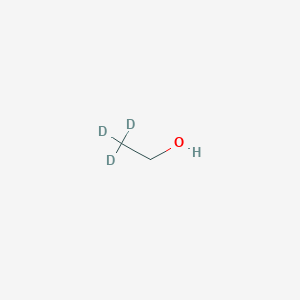
2,2-Dimethoxy-1-(2-thienyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxy-1-(2-thienyl)ethanone, also known as DMTS, is a chemical compound that belongs to the class of thioethers. It has been extensively studied for its potential applications in the field of scientific research.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethoxy-1-(2-thienyl)ethanone is not fully understood. However, it is believed to act as a nucleophile in organic reactions, facilitating the formation of new chemical bonds. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone has been shown to possess antioxidant properties, which may contribute to its potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethoxy-1-(2-thienyl)ethanone has been shown to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, which may make it a potential candidate for the treatment of inflammatory diseases. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone has been shown to possess antitumor properties, which may make it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2-Dimethoxy-1-(2-thienyl)ethanone is its high reactivity, which makes it an effective reagent for organic synthesis. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, 2,2-Dimethoxy-1-(2-thienyl)ethanone is also highly reactive and can be hazardous if not handled properly. It is important to exercise caution when working with 2,2-Dimethoxy-1-(2-thienyl)ethanone and to follow proper safety protocols.
Direcciones Futuras
There are several potential future directions for research on 2,2-Dimethoxy-1-(2-thienyl)ethanone. One area of interest is its potential applications in the field of medicine. 2,2-Dimethoxy-1-(2-thienyl)ethanone has been shown to possess a range of therapeutic properties, including anti-inflammatory, analgesic, and antitumor properties. Further research is needed to determine its potential as a treatment for various diseases. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone may have potential applications in the field of materials science, as a reagent for the synthesis of new materials with novel properties. Overall, there is still much to be learned about the potential applications of 2,2-Dimethoxy-1-(2-thienyl)ethanone, and further research is needed to fully explore its potential.
Métodos De Síntesis
2,2-Dimethoxy-1-(2-thienyl)ethanone can be synthesized through the reaction of 2-thiophenecarboxaldehyde with dimethyl malonate, followed by the addition of sodium methoxide and subsequent acidification. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2,2-Dimethoxy-1-(2-thienyl)ethanone has been widely used in scientific research for its potential applications in the field of organic synthesis. It has been shown to be an effective reagent for the synthesis of various organic compounds, including thiophenes, pyridines, and benzothiazoles. Additionally, 2,2-Dimethoxy-1-(2-thienyl)ethanone has been used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
2,2-dimethoxy-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-10-8(11-2)7(9)6-4-3-5-12-6/h3-5,8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWBFVXGPQRTJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)C1=CC=CS1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356027 |
Source


|
| Record name | 2,2-Dimethoxy-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxy-1-thiophen-2-ylethanone | |
CAS RN |
127256-00-2 |
Source


|
| Record name | 2,2-Dimethoxy-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)




